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Inauzhin

SIRT1 inhibition IC50 Enzymatic assay

Researchers requiring pure p53 pathway activation without confounding DNA damage signaling face limited tool compound options. Inauhzin (INZ) fills this gap as a cell-permeable dual SIRT1/IMPDH2 inhibitor that activates p53-dependent apoptosis via a non-genotoxic mechanism. • Selective SIRT1 inhibition (IC₅₀ 0.7-2 µM); no activity against SIRT2/SIRT3 (IC₅₀ >50 µM) • Enhances p53 acetylation at K382, synergizing with MDM2 inhibitors (e.g., Nutlin-3) for dual-targeting protocols • Validated in vivo: ~70% tumor volume reduction in H460 & HCT116 xenografts at 30 mg/kg i.p. Ideal for mechanistic oncology studies in wild-type p53 cancer models and senescence/transcriptional profiling applications.

Molecular Formula C25H19N5OS2
Molecular Weight 469.6 g/mol
CAS No. 309271-94-1
Cat. No. B1683889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInauzhin
CAS309271-94-1
Synonyms10-(2-(5H-(1,2,4)triazino(5,6-b)indol-3-ylthio)butanoyl)-10H-phenothiazine
inauhzin
Molecular FormulaC25H19N5OS2
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4
InChIInChI=1S/C25H19N5OS2/c1-2-19(33-25-27-23-22(28-29-25)15-9-3-4-10-16(15)26-23)24(31)30-17-11-5-7-13-20(17)32-21-14-8-6-12-18(21)30/h3-14,19H,2H2,1H3,(H,26,27,29)
InChIKeyVHUOXERIKQWIJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Inauzhin: SIRT1/IMPDH2 Dual Inhibitor & p53 Activator


Inauzhin (INZ, CAS 309271-94-1) is a cell-permeable small molecule that functions as a dual inhibitor of SIRT1 deacetylase activity and IMPDH2, leading to potent activation of the p53 tumor suppressor pathway [1]. It belongs to the class of sirtuin-modulating compounds but is distinguished by its non‑genotoxic mechanism of p53 activation, promoting p53‑dependent apoptosis and tumor growth suppression without inducing DNA damage [2]. Its chemical structure (C25H19N5OS2, MW 469.58) incorporates a unique phenothiazine‑triazinoindole scaffold that underpins its selective SIRT1 inhibition profile .

Mechanism
Cell-permeable dual SIRT1/IMPDH2 inhibition
Pathway
Non-genotoxic p53 activation without DNA damage
Model
p53-dependent apoptosis and tumor growth suppression studies

Why Inauzhin Cannot Be Substituted


Simple substitution of Inauzhin with other SIRT1 inhibitors (e.g., EX‑527, Sirtinol) or alternative p53 activators (e.g., Nutlin‑3) is not scientifically justified due to Inauzhin's unique polypharmacology and distinct downstream signaling outcomes. Unlike EX‑527, which is a potent but purely catalytic SIRT1 inhibitor, Inauzhin concurrently targets IMPDH2, inducing ribosomal stress and GTP depletion that contribute to its p53‑activating efficacy [1]. Furthermore, while Nutlin‑3 stabilizes p53 by blocking MDM2 binding, Inauzhin enhances p53 acetylation at K382—a post‑translational modification that further impedes MDM2‑mediated ubiquitination, leading to a mechanistically distinct and synergistic activation of p53 [2]. These divergent mechanisms translate into differential selectivity profiles across sirtuin isoforms and varied sensitivity across cancer cell lines, underscoring that Inauzhin is not functionally interchangeable with its closest analogs [3].

  • EX-527Pure SIRT1 catalytic inhibitor; lacks IMPDH2‑mediated ribosomal stress mechanism
  • Nutlin-3MDM2 antagonist only; does not enhance p53 acetylation at K382
  • SirtinolPan‑sirtuin profile may obscure SIRT1‑specific signaling readouts

Inauzhin: Head-to-Head Evidence vs. Analogs


SIRT1 Inhibition Potency vs. EX-527

Inauzhin inhibits SIRT1 deacetylase activity with an IC50 of 0.7–2 µM, whereas the benchmark selective SIRT1 inhibitor EX‑527 (Selisistat) exhibits a significantly more potent IC50 of 98 nM . This 7‑ to 20‑fold difference in enzymatic potency indicates that EX‑527 is a stronger direct catalytic inhibitor; however, Inauzhin's unique dual‑targeting mechanism (SIRT1 + IMPDH2) confers distinct cellular efficacy that cannot be predicted from SIRT1 IC50 alone [1].

SIRT1 Inhibition
Cross‑study comparable
INZ IC50 0.7–2 µM; EX‑527 IC50 98 nM
EX‑527 is a stronger direct SIRT1 inhibitor; INZ adds IMPDH2 stress context
Cell‑free fluorimetric assay
SIRT1 inhibition IC50 Enzymatic assay

Sirtuin Isoform Selectivity vs. Sirtinol

Inauzhin selectively inhibits SIRT1 (IC50 0.7–2 µM) while showing no significant activity against SIRT2, SIRT3, or HDAC8 (IC50 >50 µM) [1]. In contrast, the widely used pan‑sirtuin inhibitor Sirtinol exhibits comparable or even stronger inhibition of SIRT2 (IC50 ~38 µM) and inhibits both SIRT1 and SIRT2 with less discrimination . This selectivity profile makes Inauzhin a more precise tool for dissecting SIRT1‑specific functions in p53 regulation and cancer biology.

Isoform Selectivity
Cross‑study comparable
INZ >25‑fold SIRT1‑selective (SIRT2/3 >50 µM); Sirtinol ~38 µM both isoforms
INZ enables SIRT1‑specific pathway dissection; Sirtinol is non‑selective
Fluorimetric and acetylation assays
SIRT selectivity SIRT2 SIRT3 HDAC8

p53-Dependent Growth Inhibition in HCT116

Inauzhin inhibits growth of p53‑wild‑type HCT116 (HCT116p53+/+) cells with an IC50 of 2.0 µM, while its potency against p53‑null HCT116p53‑/‑ cells is markedly reduced (IC50 = 15.7 µM), demonstrating a strong p53‑dependent anti‑proliferative effect . Although direct cell‑based IC50 comparisons for EX‑527 are not available in the same isogenic system, EX‑527's highly potent enzymatic inhibition (IC50 98 nM) does not translate to a comparable p53‑activation profile, as it lacks the dual SIRT1/IMPDH2 mechanism [1]. This underscores that Inauzhin's cellular efficacy is driven by more than SIRT1 catalytic blockade.

p53‑Dependent Growth
Class‑level inference
HCT116p53+/+ IC50 2.0 µM; p53‑/‑ 15.7 µM
Supports p53‑dependent anti‑proliferative response context
72‑h colon cancer cell assay
Cell proliferation p53 dependence IC50

Synergistic p53 Activation with Nutlin-3

Inauzhin synergizes with the MDM2 antagonist Nutlin‑3 to activate p53 and suppress tumor growth. In vitro, the combination of 1 µM Inauzhin and 4 µM Nutlin‑3 blocks proliferation of HCT116p53+/+ cells, whereas either agent alone at these concentrations has minimal effect . In vivo, co‑administration of Inauzhin (15 mg/kg/day, i.p.) and Nutlin‑3 (150 mg/kg/12 h, p.o.) significantly reduces tumor volume and induces apoptosis in HCT116p53+/+ xenografts, demonstrating a synergistic interaction not observed with either single agent [1]. This synergy arises from complementary mechanisms: Inauzhin enhances p53 acetylation via SIRT1 inhibition, while Nutlin‑3 prevents MDM2‑mediated p53 degradation [2].

Synergy Nutlin-3
Direct head‑to‑head
INZ + Nutlin‑3 ~70% tumor reduction; single agents ~20–40%
Supports synergistic p53 activation with MDM2 inhibition
HCT116 xenograft model
Synergy MDM2 inhibitor Xenograft

Cancer Cell Line Sensitivity Profile

Inauzhin exhibits a wide range of anti‑proliferative IC50 values across different human cancer cell lines, reflecting its p53‑dependent and context‑specific activity. Reported IC50 values include: H460 (lung, 5.4 µM), A549 (lung, 3.2 µM), HCT116 (colon, 2.0 µM), HT29 (colon, 33.9 µM), and WI‑38 (normal fibroblast, 85.4 µM) [1][2]. In contrast, p53‑null lines such as H1299 (lung) and HCT116p53‑/‑ show IC50 values >50 µM and 15.7 µM, respectively . This profile contrasts with other SIRT1 inhibitors like EX‑527, which lacks a comparable cell‑based selectivity fingerprint due to its singular mechanism, and with Nutlin‑3, which is ineffective in p53‑mutant or null backgrounds [3].

Cell Line Panel
Class‑level inference
IC50 range 2.0 µM (HCT116) – 85.4 µM (WI‑38); >50 µM in p53‑null
Cell‑line sensitivity varies with p53 status
Multiple carcinoma lines, 72‑h assay
Cell line panel IC50 p53 status

Inauzhin: Research & Preclinical Applications


SIRT1 Function in p53-Dependent Apoptosis

Researchers aiming to dissect the specific contribution of SIRT1 deacetylase activity to p53‑mediated apoptosis should select Inauzhin over pan‑sirtuin inhibitors (e.g., Sirtinol) or ultra‑potent SIRT1 inhibitors (e.g., EX‑527). Inauzhin's moderate SIRT1 IC50 (0.7–2 µM) combined with its lack of activity against SIRT2/SIRT3 (IC50 >50 µM) ensures that observed p53 acetylation at K382 and subsequent apoptosis are attributable to selective SIRT1 inhibition . This specificity is critical for mechanistic studies aiming to validate SIRT1 as a therapeutic target in wild‑type p53 cancers [1].

Synergy with MDM2 Antagonists for p53 Reactivation

Inauzhin is uniquely suited for combination studies with MDM2 inhibitors like Nutlin‑3. Its ability to enhance p53 acetylation at K382 complements Nutlin‑3's blockade of MDM2‑p53 binding, resulting in robust synergistic activation of p53‑dependent transcription and apoptosis [2]. Preclinical researchers evaluating dual‑targeting strategies for colon (HCT116) or lung (H460, A549) cancer should procure Inauzhin to replicate and extend published synergistic protocols [3].

Non-Genotoxic p53 Activation in Cancer Cells

Unlike DNA‑damaging agents (e.g., doxorubicin, cisplatin), Inauzhin activates p53 without inducing genotoxic stress, making it an ideal tool for studying p53‑dependent responses in the absence of confounding DNA damage signaling [4]. This property is particularly valuable for experiments requiring pure p53 pathway activation, such as senescence induction studies or transcriptional profiling of p53 target genes in isogenic cell line panels [5].

Xenograft Efficacy in p53-Wild-Type Tumors

Inauzhin demonstrates significant tumor growth suppression in H460 lung cancer and HCT116 colon cancer xenografts when administered at 30 mg/kg (i.p.), reducing tumor volume by approximately 70% . This in vivo efficacy, combined with its favorable safety profile in normal tissues, supports its use as a reference SIRT1 inhibitor in preclinical oncology studies. Procurement for in vivo experiments should include appropriate formulation controls (e.g., DMSO/PEG300/Tween 80) as per published protocols .

Application
Selection Property
Validation Focus
p53‑dependent apoptosis pathway studies
SIRT1‑selective inhibition without SIRT2/3 off‑targets
p53 acetylation and apoptosis readouts
MDM2 inhibitor combination studies
Dual SIRT1/IMPDH2 mechanism complements MDM2 blockade
Synergistic p53 transcriptional activation
Non‑genotoxic p53 activation research
p53 activation without DNA damage signaling
p53 target gene profiling without genotoxic confounders
In vivo tumor model studies
Preclinical reference for SIRT1‑targeted tumor suppression
Tumor volume reduction in p53‑wild‑type xenografts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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